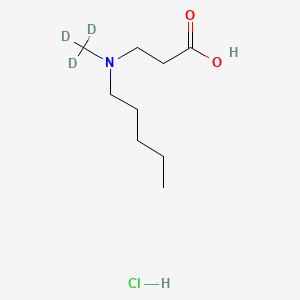

rac threo-Dihydro Bupropion-d9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

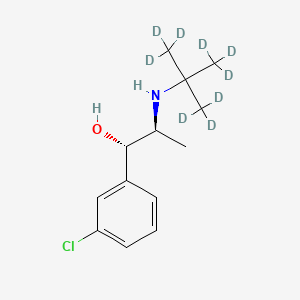

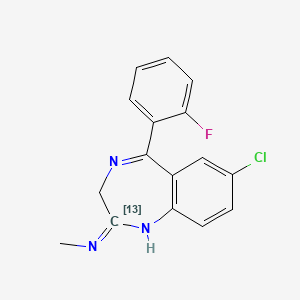

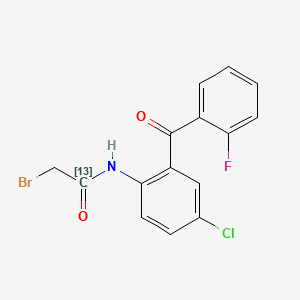

“rac threo-Dihydro Bupropion-d9” is a stable isotope labelled metabolite of Bupropion . It belongs to the Bupropion API family . The molecular formula is C13H11D9ClNO and the molecular weight is 250.81 .

Synthesis Analysis

“rac threo-Dihydro Bupropion-d9” is formed from Bupropion via reduction of the ketone group by 11β-hydroxysteroid dehydrogenase-1 and aldo-keto reductases . It can also be formed from Bupropion by carbonyl reductases .Molecular Structure Analysis

The molecular structure of “rac threo-Dihydro Bupropion-d9” is represented by the molecular formula C13H11D9ClNO . This indicates that it contains 13 carbon atoms, 11 hydrogen atoms, 9 deuterium atoms (a stable isotope of hydrogen), 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Chemical Reactions Analysis

“rac threo-Dihydro Bupropion-d9” is a metabolite of Bupropion, which is a selective inhibitor of dopamine uptake . It is formed via oxidation (4-hydroxybupropion) through CYP2B6, and reduction (erythro- and threo-dihydrobupropion) through carbonyl reductases .Physical And Chemical Properties Analysis

The physical and chemical properties of “rac threo-Dihydro Bupropion-d9” are characterized by its molecular formula C13H11D9ClNO and molecular weight 250.81 . It is a neat product .Mécanisme D'action

Bupropion, the parent compound of “rac threo-Dihydro Bupropion-d9”, is a norepinephrine/dopamine-reuptake inhibitor (NDRI) that exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse .

Safety and Hazards

Administration of threohydrobupropion, a related compound, in mice produces seizures at sufficiently high doses similarly to Bupropion and other metabolites . Threohydrobupropion is a CYP2D6 inhibitor and accounts for about 21% of CYP2D6 inhibition during Bupropion therapy, with hydroxybupropion accounting for 65% and erythrohydrobupropion accounting for 9% .

Orientations Futures

As a stable isotope labelled metabolite of Bupropion, “rac threo-Dihydro Bupropion-d9” could be used in future research to better understand the pharmacokinetics and pharmacodynamics of Bupropion. It could also be used to develop more accurate and sensitive analytical methods for the detection and quantification of Bupropion and its metabolites in biological samples .

Propriétés

IUPAC Name |

(1S,2S)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12+/m0/s1/i2D3,3D3,4D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPTTXIBLSWNSF-OFXFPARESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@@H](C)[C@H](C1=CC(=CC=C1)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6(R)-{2-[8(S)-2-Methyl-d3-butyryloxy-2(S),6(R)-dimethyl-1,2,6,7,8,8d(R)-hexahydro-1(S)-naphthyl]ethy](/img/no-structure.png)